molecular formula C12H15ClN2O3 B1310358 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride CAS No. 436099-55-7

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride

Cat. No.: B1310358
CAS No.: 436099-55-7
M. Wt: 270.71 g/mol
InChI Key: WSANFRRODFJALD-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique structure that combines a benzoimidazole core with a hydroxy-butyl side chain and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the hydroxy-butyl side chain and the carboxylic acid group. The final step involves the formation of the hydrochloride salt.

    Preparation of Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of Hydroxy-Butyl Side Chain: The hydroxy-butyl side chain can be introduced through a nucleophilic substitution reaction, where a suitable hydroxy-butyl halide reacts with the benzoimidazole core.

    Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, using reagents such as potassium permanganate or chromium trioxide.

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoimidazole core can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoimidazole derivatives.

Scientific Research Applications

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxy-butyl side chain and carboxylic acid group can interact with biological molecules through hydrogen bonding and ionic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid
  • 2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid
  • 2-(3-Hydroxy-butyl)-1H-benzoimidazole-4-carboxylic acid

Uniqueness

2-(3-Hydroxy-butyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride is unique due to the specific positioning of the hydroxy-butyl side chain and carboxylic acid group on the benzoimidazole core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-hydroxybutyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.ClH/c1-7(15)2-5-11-13-9-4-3-8(12(16)17)6-10(9)14-11;/h3-4,6-7,15H,2,5H2,1H3,(H,13,14)(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSANFRRODFJALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424942
Record name 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-55-7
Record name 2-(3-Hydroxybutyl)-1H-benzimidazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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